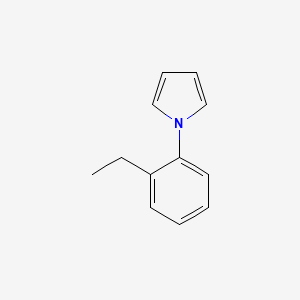

1-(2-ethylphenyl)-1H-pyrrole

Description

BenchChem offers high-quality 1-(2-ethylphenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethylphenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNMGGBMSVCATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-ethylphenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-ethylphenyl)-1H-pyrrole is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this guide provides a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for researchers engaged in its synthesis, characterization, and application in drug development and materials science. This document delves into the synthesis, predicted and comparative physicochemical data, and detailed spectroscopic analysis of 1-(2-ethylphenyl)-1H-pyrrole, providing both theoretical insights and practical methodologies.

Molecular Structure and Identification

1-(2-ethylphenyl)-1H-pyrrole consists of a pyrrole ring N-substituted with a 2-ethylphenyl group.

| Property | Value | Source |

| CAS Number | 299426-84-9 | N/A |

| Molecular Formula | C₁₂H₁₃N | N/A |

| Molecular Weight | 171.24 g/mol | N/A |

Synthesis of 1-(2-ethylphenyl)-1H-pyrrole

The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4] For 1-(2-ethylphenyl)-1H-pyrrole, the logical precursors would be 2,5-dimethoxytetrahydrofuran (as a stable precursor to succinaldehyde) and 2-ethylaniline.

A proposed reaction pathway involves the vapor-phase synthesis using a copper chromite catalyst, which facilitates the cyclization and subsequent dehydrogenation to form the aromatic pyrrole ring.[5]

Experimental Protocol: Paal-Knorr Synthesis[1]

This protocol is a generalized procedure for the synthesis of N-substituted pyrroles and can be adapted for 1-(2-ethylphenyl)-1H-pyrrole.

Materials:

-

2,5-Hexanedione (or 2,5-dimethoxytetrahydrofuran as a precursor)

-

2-Ethylaniline

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Microwave reactor (for accelerated synthesis) or conventional heating setup

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (eluent for chromatography)

Procedure:

-

Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (1 equivalent) in ethanol.

-

Addition of Reagents: Add glacial acetic acid (catalytic amount) and 2-ethylaniline (1.1 equivalents) to the vial.

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) until the reaction is complete, monitoring by TLC.[1] Alternatively, the mixture can be refluxed in a suitable solvent like ethanol or acetic acid.[3]

-

Workup: After cooling, partition the reaction mixture between water and an organic solvent like ethyl acetate.

-

Extraction: Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical Properties

Due to the limited availability of experimental data for 1-(2-ethylphenyl)-1H-pyrrole, this section presents a combination of predicted values and comparative data from analogous compounds.

| Property | Predicted/Comparative Value | Method/Reference |

| Melting Point | Not available (Predicted to be a low-melting solid or liquid) | N/A |

| Boiling Point | ~250-270 °C (Predicted) | N/A |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, ether, and acetone.[6] | N/A |

| logP (Octanol-Water Partition Coefficient) | ~3.5-4.0 (Predicted) | N/A |

Comparative Data for Analogous Compounds:

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Pyrrole | -23 | 129-131[7] |

| 1-Phenylpyrrole | 58-60 | 234 |

| 1-Ethylpyrrole | Not available | 118-119[8] |

The presence of the 2-ethylphenyl group is expected to significantly increase the boiling point compared to pyrrole and 1-ethylpyrrole due to increased molecular weight and van der Waals forces. The logP is also predicted to be higher, indicating greater lipophilicity.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9] The predicted chemical shifts for 1-(2-ethylphenyl)-1H-pyrrole are based on the analysis of related structures.[10][11]

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H-2, H-5 | ~6.8-7.0 | t |

| Pyrrole H-3, H-4 | ~6.2-6.4 | t |

| Phenyl Protons | ~7.2-7.5 | m |

| Ethyl -CH₂- | ~2.6-2.8 | q |

| Ethyl -CH₃ | ~1.2-1.4 | t |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | ~122 |

| Pyrrole C-3, C-4 | ~110 |

| Phenyl C (ipso, attached to N) | ~138 |

| Phenyl C (ipso, attached to ethyl) | ~142 |

| Phenyl C (aromatic) | ~126-130 |

| Ethyl -CH₂- | ~26 |

| Ethyl -CH₃ | ~15 |

Experimental Protocol: NMR Spectroscopy[12]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR Parameters: Use a standard single-pulse experiment with a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for N-substituted pyrroles are well-documented.[12][13]

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3150 | =C-H stretching (pyrrole ring) | Medium |

| ~2850-2970 | C-H stretching (ethyl group) | Medium-Strong |

| ~1490-1510 | C=C stretching (aromatic rings) | Medium-Strong |

| ~1350-1380 | C-N stretching | Medium |

| ~700-750 | C-H out-of-plane bending (ortho-disubstituted phenyl) | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[14][15] For 1-(2-ethylphenyl)-1H-pyrrole, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 156 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group.

-

m/z = 142 ([M-C₂H₅]⁺): Loss of an ethyl radical.

-

m/z = 77 ([C₆H₅]⁺): Phenyl cation.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping to 280 °C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of 1-(2-ethylphenyl)-1H-pyrrole. While experimental data for this specific compound is limited, the combination of predicted values, comparative data from analogous structures, and established analytical protocols offers a solid foundation for researchers. The provided methodologies for synthesis and spectroscopic characterization serve as a practical starting point for further investigation and application of this promising molecule in various scientific disciplines.

References

-

ACS Publications. (n.d.). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole.... Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

- Koca et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- N/A. IR handout.pdf.

- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.

- N/A.

-

ResearchGate. (n.d.). Vibrations of pyrrole, N-substituted pyrroles, and their cations. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- N/A. Chemical shifts.

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction sequence for the synthesis of 2-phenylpyrrole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

- N/A.

-

PMC. (n.d.). Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Retrieved from [Link]

- N/A. 1H NMR Chemical Shifts (δ, ppm).

-

PubChem. (n.d.). Pyrrole. Retrieved from [Link]

- N/A. Table of Characteristic IR Absorptions.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. Retrieved from [Link]

-

PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-[2-(4-Ethylphenyl)phenyl]pyrrole-2,5-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [Link]

- N/A. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].

- N/A. Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.

- N/A. Reliability of logP predictions based on calculated molecular descriptors: a critical review.

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-ethyl pyrrole, 617-92-5. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Research Collection. (2021, September 1). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Retrieved from [Link]

- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(2-ethylphenyl)-1H-pyrrole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-ethylphenyl)-1H-pyrrole, a substituted N-arylpyrrole of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on its identity, proposes a robust synthetic route based on established methodologies, outlines detailed characterization protocols, and discusses its potential applications based on the known bioactivities of related N-arylpyrrole scaffolds. This document serves as a foundational resource for researchers initiating studies on this specific molecule.

Introduction: The Significance of the N-Arylpyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous natural products, pharmaceuticals, and functional materials. The introduction of an aryl substituent on the pyrrole nitrogen atom gives rise to the N-arylpyrrole class of compounds, which has garnered significant attention in drug discovery. This structural motif is a recognized pharmacophore, present in a variety of biologically active molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the aryl ring can significantly influence the compound's physicochemical properties and biological activity, making the exploration of novel derivatives a key area of research. This guide focuses on the specific derivative, 1-(2-ethylphenyl)-1H-pyrrole, providing a detailed examination of its chemical identity and a practical framework for its synthesis and characterization.

Chemical Identity and Structure

The nomenclature and fundamental properties of the target compound are crucial for its unambiguous identification.

IUPAC Name: 1-(2-ethylphenyl)-1H-pyrrole

Molecular Structure:

Molecular Structure of 1-(2-ethylphenyl)-1H-pyrrole

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 299426-84-9 | [1] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and benzene.[2] |

Proposed Synthesis: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3] This method is proposed for the synthesis of 1-(2-ethylphenyl)-1H-pyrrole due to its reliability and the commercial availability of the required starting materials.

The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-ethylaniline. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]

Proposed Paal-Knorr Synthesis Workflow

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating by including in-process checks and characterization steps to ensure the successful formation of the desired product.

Materials:

-

2,5-Hexanedione (or other suitable 1,4-dicarbonyl)

-

2-Ethylaniline

-

Glacial Acetic Acid (as both solvent and catalyst)

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1 equivalent) in glacial acetic acid.

-

Addition of Amine: Add 2-ethylaniline (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic and Chromatographic Characterization

Due to the lack of specific published spectra for 1-(2-ethylphenyl)-1H-pyrrole, this section outlines the expected spectroscopic characteristics based on the known spectra of similar N-arylpyrroles and provides a general protocol for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Aromatic Protons (Phenyl Ring): A complex multiplet is expected in the range of δ 7.0-7.5 ppm.

-

Pyrrole Protons: Two distinct multiplets are anticipated for the α-protons (adjacent to N) and β-protons of the pyrrole ring, likely in the regions of δ 6.5-7.0 ppm and δ 6.0-6.5 ppm, respectively.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl group are expected, likely in the upfield region of the spectrum.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (Phenyl and Pyrrole Rings): Multiple signals are expected in the aromatic region (δ 110-140 ppm).

-

Ethyl Group Carbons: Two signals in the aliphatic region (δ 15-30 ppm) corresponding to the methylene and methyl carbons.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Characteristic Absorptions:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=C stretching (aromatic): In the range of 1600-1450 cm⁻¹

-

C-N stretching: Around 1300-1200 cm⁻¹

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments may include the loss of the ethyl group or cleavage of the pyrrole ring.

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio of the ions is detected.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 1-(2-ethylphenyl)-1H-pyrrole is not yet available, the broader class of N-arylpyrroles has shown significant promise in several therapeutic areas.

-

Anticancer Activity: Many N-arylpyrrole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action can include the inhibition of key signaling pathways or the induction of apoptosis.[1]

-

Anti-inflammatory Properties: The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel N-arylpyrrole derivatives are being investigated for their potential to inhibit inflammatory mediators.[5]

-

Antimicrobial Agents: The N-arylpyrrole motif has been explored for the development of new antibacterial and antifungal agents.[6]

-

Conducting Polymers: Pyrrole and its derivatives are key building blocks for conducting polymers. The introduction of different substituents on the pyrrole ring can tune the electronic and physical properties of the resulting polymers for applications in electronics and sensors.[2]

The 2-ethylphenyl substituent on the pyrrole nitrogen introduces a lipophilic and sterically bulky group, which could influence the compound's binding to biological targets and its pharmacokinetic properties. Further research is warranted to explore the specific biological profile of this compound.

Conclusion

1-(2-ethylphenyl)-1H-pyrrole is a synthetically accessible N-arylpyrrole with potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive starting point for researchers by detailing its chemical identity, proposing a robust and validated synthetic protocol via the Paal-Knorr synthesis, and outlining the necessary analytical techniques for its thorough characterization. Although specific experimental data for this compound is currently scarce, the established biological activities of the N-arylpyrrole scaffold suggest that 1-(2-ethylphenyl)-1H-pyrrole is a promising candidate for further investigation in drug discovery and development programs.

References

[6] Synthesis, characterization and biological activity of novel pyrrole compounds. (n.d.). ResearchGate. [2] Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. (2020). IJERT. [7] Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. [8] 1-(2-Ethylphenyl)-1H-pyrrole-2,5-dione. (n.d.). BLDpharm. [9] Pyrrole synthesis. (2003). Google Patents. [10] 1H-Pyrrole, 2-ethyl-. (n.d.). NIST WebBook. [5] Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). NIH. [11] Paal–Knorr synthesis. (n.d.). Wikipedia. [1] Application Notes and Protocols for the Pharmacological Profiling of Novel 2-Phenyl-1H-pyrrole Analogs. (n.d.). Benchchem. [12] Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. (n.d.). Benchchem. [3] 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338. (n.d.). PubChem. [13] Process for producing pyrrole compound. (2014). Google Patents. [14] Pyrrole(109-97-7) 1H NMR spectrum. (n.d.). ChemicalBook. [15] Recent synthetic and medicinal perspectives of pyrroles: An overview. (2018). ResearchGate. [16] Green synthesis method for forming substituted pyrroles. (n.d.). Google Patents. [17] Paal-Knorr Synthesis. (n.d.). Alfa Chemistry. [18] Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Organic Communications. [19] 1-ethyl pyrrole, 617-92-5. (n.d.). The Good Scents Company. [20] Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [21] Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. [4] Supporting Information. (n.d.). [22] Green Synthesis of Pyrrole Derivatives. (n.d.). Semantic Scholar. [23] Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. [24] CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). [25] A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Patent CN-113651746-A. (n.d.). PubChem. [26] Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube. [27] Paal–Knorr pyrrole synthesis | Request PDF. (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijert.org [ijert.org]

- 3. 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 91569-16-3|1-(2-Ethylphenyl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]

- 9. WO2003044011A1 - Pyrrole synthesis - Google Patents [patents.google.com]

- 10. 1H-Pyrrole, 2-ethyl- [webbook.nist.gov]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US8822694B2 - Process for producing pyrrole compound - Google Patents [patents.google.com]

- 14. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. US12410127B1 - Green synthesis method for forming substituted pyrroles - Google Patents [patents.google.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. acgpubs.org [acgpubs.org]

- 19. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]

- 20. rgmcet.edu.in [rgmcet.edu.in]

- 21. alliedacademies.org [alliedacademies.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 25. A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Patent CN-113651746-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

Spectroscopic Data for 1-(2-ethylphenyl)-1H-pyrrole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-ethylphenyl)-1H-pyrrole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this N-arylpyrrole. The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with related structures, offering a robust framework for the structural elucidation and characterization of this compound.

Molecular Structure and Spectroscopic Overview

1-(2-ethylphenyl)-1H-pyrrole is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a 2-ethylphenyl group. The rotational barrier around the C-N bond can lead to atropisomerism, a feature of interest in medicinal chemistry and material science.[1] The spectroscopic signature of this molecule is a composite of the individual contributions from the pyrrole and the substituted benzene rings, with through-bond and through-space interactions influencing the chemical environment of each nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the unambiguous structural determination of organic molecules in solution.[2] For 1-(2-ethylphenyl)-1H-pyrrole, both ¹H and ¹³C NMR provide critical information on the electronic environment and connectivity of the constituent atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(2-ethylphenyl)-1H-pyrrole is characterized by distinct signals for the pyrrole ring protons, the aromatic protons of the ethylphenyl group, and the aliphatic protons of the ethyl substituent. The expected chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-5' (pyrrole) | 6.8 - 7.2 | t | ~2.2 |

| H-3', H-4' (pyrrole) | 6.2 - 6.4 | t | ~2.2 |

| Aromatic (phenyl) | 7.2 - 7.5 | m | - |

| -CH₂- (ethyl) | 2.5 - 2.8 | q | ~7.6 |

| -CH₃ (ethyl) | 1.1 - 1.3 | t | ~7.6 |

Interpretation:

-

The protons on the pyrrole ring (H-2', H-5' and H-3', H-4') are expected to appear as triplets due to coupling with their adjacent pyrrole protons.[3][4] The chemical shifts are comparable to those of unsubstituted pyrrole, though slight variations can occur due to the electronic influence of the N-aryl substituent.[3][5]

-

The aromatic protons of the 2-ethylphenyl group will likely appear as a complex multiplet in the range of 7.2-7.5 ppm.

-

The ethyl group will present as a quartet for the methylene (-CH₂-) protons, resulting from coupling with the methyl (-CH₃) protons, and a triplet for the methyl protons due to coupling with the methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy: [6]

-

Sample Preparation: Dissolve 5-10 mg of 1-(2-ethylphenyl)-1H-pyrrole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to encompass a range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C-2', C-5' (pyrrole) | 118 - 122 |

| C-3', C-4' (pyrrole) | 108 - 112 |

| C-1 (phenyl, ipso) | 138 - 142 |

| C-2 (phenyl, ipso-ethyl) | 135 - 139 |

| Aromatic (phenyl) | 125 - 130 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 13 - 17 |

Interpretation:

-

The carbon atoms of the pyrrole ring (C-2', C-5' and C-3', C-4') are expected to resonate in the aromatic region, with the α-carbons (C-2', C-5') appearing at a slightly higher chemical shift than the β-carbons (C-3', C-4').[7][8]

-

The ipso-carbons of the phenyl ring (C-1 and C-2) will have distinct chemical shifts due to the different substituents (pyrrole and ethyl).

-

The remaining aromatic carbons of the phenyl ring will appear in the typical range for substituted benzenes.

-

The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy: [6]

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Acquire a significantly larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2960 - 2850 | C-H stretching (aliphatic) |

| 1600 - 1450 | C=C stretching (aromatic rings) |

| 1350 - 1300 | C-N stretching |

| 750 - 700 | C-H out-of-plane bending (ortho-disubstituted benzene) |

Interpretation:

-

The spectrum will show characteristic C-H stretching vibrations for both the aromatic (pyrrole and phenyl) and aliphatic (ethyl) moieties.[10]

-

The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

-

A key feature for ortho-disubstituted benzene rings is the strong C-H out-of-plane bending absorption in the 750-700 cm⁻¹ range.[11][12]

-

The C-N stretching vibration of the N-arylpyrrole system is also expected.

Experimental Protocol for IR Spectroscopy: [6]

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR-FTIR: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹. The background spectrum will be automatically subtracted.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[13]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 143 | [M - C₂H₄]⁺ |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of 1-(2-ethylphenyl)-1H-pyrrole (C₁₂H₁₃N), which is approximately 171.

-

A common fragmentation pathway for alkylated aromatic compounds is the loss of an alkyl radical.[13] Therefore, a significant peak at m/z 156, corresponding to the loss of a methyl group ([M - CH₃]⁺) via benzylic cleavage, is anticipated.

-

Another plausible fragmentation is the McLafferty-type rearrangement leading to the loss of ethene ([M - C₂H₄]⁺), resulting in a peak at m/z 143.

-

Further fragmentation of the aromatic system can lead to characteristic ions such as the tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry (GC-MS): [13]

-

Sample Introduction: Introduce a dilute solution of the sample into a gas chromatograph (GC) for separation, which is then directly interfaced with the mass spectrometer.

-

Ionization: Employ Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the molecular structure of 1-(2-ethylphenyl)-1H-pyrrole and highlight the key atoms for spectroscopic analysis.

Caption: Molecular structure of 1-(2-ethylphenyl)-1H-pyrrole with atom numbering.

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

The predicted spectroscopic data for 1-(2-ethylphenyl)-1H-pyrrole, based on established principles and data from analogous compounds, provides a detailed and reliable framework for its characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a powerful toolkit for confirming the structure and purity of this compound, which is of significant interest in various fields of chemical research.

References

- BenchChem. (n.d.). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).

- National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health.

- ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole....

- Benchchem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-ethyl-. NIST WebBook.

- ChemicalBook. (n.d.). Pyrrole(109-97-7) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). 1-Ethylpyrrole. PubChem.

- American Chemical Society. (2025). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters.

- ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

- Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization.

- ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs.

- National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook.

- ChemicalBook. (n.d.). 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum.

- Sci-Hub. (1980). 13C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues. Organic Magnetic Resonance.

- ChemicalBook. (n.d.). Pyrrole(109-97-7) 13C NMR spectrum.

- National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2-phenyl-. NIST WebBook.

- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications.

- National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem.

Sources

- 1. Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 8. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 9. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 10. acgpubs.org [acgpubs.org]

- 11. Pyrrole [webbook.nist.gov]

- 12. Pyrrole [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(2-ethylphenyl)-1H-pyrrole: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-ethylphenyl)-1H-pyrrole, a substituted N-arylpyrrole. N-arylpyrroles are significant structural motifs in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. This document details the core physicochemical properties, a proposed synthetic pathway based on established chemical principles, and a thorough guide to its analytical characterization.

Core Compound Identifiers

To ensure clarity and precision in research and development, the fundamental identifiers for 1-(2-ethylphenyl)-1H-pyrrole are summarized below.

| Identifier | Value |

| CAS Number | 299426-84-9 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 1-(2-ethylphenyl)-1H-pyrrole |

Proposed Synthesis via Paal-Knorr Reaction

The synthesis of N-substituted pyrroles is efficiently achieved through the Paal-Knorr synthesis, a robust and widely adopted method in heterocyclic chemistry. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of 1-(2-ethylphenyl)-1H-pyrrole, the logical precursors are 2-ethylaniline and a succinaldehyde equivalent, such as 2,5-dimethoxytetrahydrofuran, which generates the required 1,4-dicarbonyl in situ under acidic conditions.

The reaction proceeds via the formation of an imine between the primary amine of 2-ethylaniline and one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The use of a mild acidic catalyst, such as acetic acid, is crucial to facilitate the reaction while minimizing side reactions.

Experimental Protocol: Paal-Knorr Synthesis

Materials:

-

2-ethylaniline

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-ethylaniline (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add glacial acetic acid (as catalyst) followed by the dropwise addition of 2,5-dimethoxytetrahydrofuran (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure 1-(2-ethylphenyl)-1H-pyrrole.

Caption: Paal-Knorr synthesis workflow for 1-(2-ethylphenyl)-1H-pyrrole.

Spectroscopic Characterization

The structural elucidation of the synthesized 1-(2-ethylphenyl)-1H-pyrrole is confirmed through a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment with a spectral width of -2 to 12 ppm, 16-64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse program with a spectral width of 0 to 220 ppm and a significantly larger number of scans (≥1024) due to the low natural abundance of ¹³C.

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | ~7.2-7.4 (m, 4H, aromatic protons of ethylphenyl group), ~6.8 (t, 2H, α-protons of pyrrole ring), ~6.2 (t, 2H, β-protons of pyrrole ring), ~2.5 (q, 2H, -CH₂- of ethyl group), ~1.2 (t, 3H, -CH₃ of ethyl group) |

| ¹³C NMR | ~138-140 (C-N of phenyl), ~126-130 (aromatic carbons of ethylphenyl), ~120 (α-carbons of pyrrole), ~110 (β-carbons of pyrrole), ~25 (-CH₂- of ethyl), ~15 (-CH₃ of ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (ATR-FTIR): Place a small amount of the purified solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~2960-2850 | Aliphatic C-H stretch (ethyl group) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1500 | Pyrrole ring C=C stretch |

| ~1350 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 143 | [M - C₂H₅]⁺ |

Applications and Future Directions

N-arylpyrroles are a class of compounds with significant potential in various fields. They are key intermediates in the synthesis of biologically active molecules and natural products. Their applications span pharmaceuticals, agrochemicals, and materials science. The specific properties of 1-(2-ethylphenyl)-1H-pyrrole, conferred by the 2-ethylphenyl substituent, may offer unique steric and electronic characteristics that could be exploited in the design of novel therapeutic agents or functional organic materials. Further research into its biological activity and material properties is warranted.

References

- Due to the specificity of the compound, direct literature for the synthesis and full characterization of 1-(2-ethylphenyl)-1H-pyrrole is not readily available. The provided protocols and expected data are based on established principles of organic chemistry and spectroscopic analysis of similar N-arylpyrrole compounds.

The Chemistry and Application of 1-Substituted Pyrrole Derivatives: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic applications of 1-substituted pyrrole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of pyrrole chemistry, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecules. 1-substituted pyrroles, in particular, are of significant interest as the substituent on the nitrogen atom can profoundly influence the molecule's steric and electronic characteristics, thereby modulating its biological activity.[2] This guide will explore the key methodologies for the synthesis of these valuable compounds, their characteristic reactions, and their prominent role in the development of novel therapeutics.

Part 1: Synthesis of 1-Substituted Pyrrole Derivatives

The construction of the 1-substituted pyrrole ring can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Paal-Knorr Synthesis: A Classic and Versatile Approach

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This method is widely employed due to its operational simplicity and the ready availability of the starting materials.[5]

Causality Behind Experimental Choices: The reaction is typically catalyzed by a Brønsted or Lewis acid.[6] The acid protonates one of the carbonyl groups, activating it for nucleophilic attack by the primary amine. This initial step is crucial for initiating the cyclization process. The subsequent intramolecular condensation and dehydration steps are also facilitated by the acidic medium.[7] The choice of solvent and temperature can significantly impact the reaction rate and yield. Microwave-assisted Paal-Knorr synthesis has emerged as a powerful technique to accelerate the reaction, often leading to higher yields in shorter reaction times.[8][9][10]

Mechanism of the Paal-Knorr Synthesis:

The reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[4]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-2,5-dimethylpyrrole [5][9]

-

Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2,5-hexanedione (1 mmol, 114 mg), the desired primary aniline (1.2 mmol), and absolute ethanol (4 mL).

-

Catalyst Addition: Add glacial acetic acid (0.4 mL) to the mixture.

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes.

-

Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reactant 1 (1,4-Dicarbonyl) | Reactant 2 (Amine) | Catalyst | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid | Microwave, 120°C, 10 min | 85-95 | [9] |

| 2,5-Hexanedione | 4-Bromoaniline | Acetic Acid | Microwave, 120°C, 10 min | 92 | [9] |

| 1-Phenyl-1,4-pentanedione | Benzylamine | Acetic Acid | Reflux, 15 min | 88 | [5] |

The Clauson-Kaas Synthesis: Utilizing Furan Derivatives

The Clauson-Kaas synthesis provides an alternative route to 1-substituted pyrroles, employing 2,5-dimethoxytetrahydrofuran as a surrogate for a 1,4-dicarbonyl compound.[11][12] This method is particularly useful when the corresponding diketone is unstable or difficult to access.

Causality Behind Experimental Choices: The reaction is acid-catalyzed, where the acidic conditions facilitate the hydrolysis of the 2,5-dimethoxytetrahydrofuran to the reactive succinaldehyde derivative in situ.[13][14] This is then followed by condensation with a primary amine in a manner analogous to the Paal-Knorr synthesis. Various catalysts, from traditional mineral acids to greener options like iron(III) chloride, have been successfully employed.[15]

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-1H-pyrrole [16]

-

Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.2 mmol, 200 mg), 2,5-dimethoxytetrahydrofuran (1.4 mmol, 0.18 mL), and glacial acetic acid (4 mL).

-

Heating: Heat the reaction mixture to 118°C in an oil bath and stir for 2 hours.

-

Work-up: Cool the reaction to room temperature and add 20 mL of water.

-

Isolation: The product may precipitate upon addition of water and can be collected by vacuum filtration. Further purification can be achieved by recrystallization or column chromatography.

Other Synthetic Methods

While the Paal-Knorr and Clauson-Kaas syntheses are the most common, other methods for preparing 1-substituted pyrroles are also valuable.

-

N-Alkylation of Pyrrole: The direct alkylation of the pyrrole nitrogen can be achieved using alkyl halides in the presence of a base.[17][18] Phase-transfer catalysis can be employed to facilitate this reaction.[18]

-

N-Vinylation of Pyrrole: The addition of pyrrole to activated acetylenes in the presence of a strong base like KOH in DMSO can yield N-vinylpyrroles.[19][20]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the synthesis of N-arylpyrroles from pyrrole and aryl halides, offering a powerful tool for creating diverse structures.

Part 2: Reactivity of 1-Substituted Pyrrole Derivatives

The presence of the 1-substituent modifies the reactivity of the pyrrole ring, influencing both the rate and regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution

1-substituted pyrroles readily undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation.[21] The pyrrole ring is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom.

Directing Effects: Electrophilic substitution on 1-substituted pyrroles predominantly occurs at the C2 and C5 positions.[21] This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen. Attack at the C3 or C4 positions leads to a less stable intermediate.[22]

Caption: Regioselectivity in Electrophilic Substitution of 1-Substituted Pyrroles.

Key Electrophilic Substitution Reactions:

-

Halogenation: Pyrroles react vigorously with halogens. Milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used to control the reaction.[23]

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C2 position of the pyrrole ring using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Mannich Reaction: This reaction introduces an aminomethyl group onto the pyrrole ring, typically at the C2 position, by reacting the pyrrole with formaldehyde and a secondary amine.[24][25][26]

Cycloaddition Reactions

N-substituted pyrroles can participate in cycloaddition reactions, although their aromatic character makes them less reactive dienes compared to non-aromatic counterparts.

-

Diels-Alder Reaction: Electron-withdrawing groups on the nitrogen atom can promote the [4+2] cycloaddition of pyrroles with reactive dienophiles.

Part 3: Applications in Drug Development

1-substituted pyrrole derivatives are prevalent in a wide range of biologically active compounds and approved drugs, demonstrating their immense therapeutic potential.[2]

Anticancer Agents

The pyrrole scaffold is a key component in numerous anticancer drugs.[27][28] Sunitinib, for instance, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[27] Numerous studies have focused on synthesizing novel pyrrole derivatives and evaluating their anticancer activity, with some compounds showing potent inhibitory effects on cancer cell lines by inducing apoptosis and cell cycle arrest.[29][30][31]

| Drug/Compound | Mechanism of Action | Therapeutic Area | Reference |

| Sunitinib | Receptor Tyrosine Kinase Inhibitor | Oncology | [27] |

| MI-1 | EGFR and VEGFR Inhibitor | Oncology | [28] |

| Compound 12l | Induces Apoptosis and G0/G1 Cell Cycle Arrest | Oncology | [29] |

Anti-inflammatory Agents

Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate the pyrrole moiety.[32][33] These compounds often exert their effect by inhibiting cyclooxygenase (COX) enzymes. The design and synthesis of novel pyrrole derivatives with selective COX-2 inhibition is an active area of research aimed at developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[34][35]

Antiviral Agents

Pyrrole derivatives have also shown promise as antiviral agents, including against HIV and other viruses.[36] They can target various stages of the viral life cycle. For example, some pyrrole-based compounds have been identified as inhibitors of HIV reverse transcriptase.[36] Other derivatives have demonstrated activity against viruses causing gastroenteritis, such as Rotavirus and Coxsackievirus.[2][37]

Conclusion

This technical guide has provided a comprehensive exploration of the synthesis, reactivity, and applications of 1-substituted pyrrole derivatives. From the foundational Paal-Knorr and Clauson-Kaas syntheses to their crucial role in modern drug discovery, these compounds continue to be of paramount importance to the scientific community. The versatility of the pyrrole scaffold, coupled with the ability to fine-tune its properties through N-substitution, ensures its continued prominence in the development of novel therapeutics and functional materials.

References

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

-

Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). Chemical Biology & Drug Design, 103(2), e14484. [Link]

-

A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4879. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules, 27(19), 6529. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). Molecules, 25(12), 2798. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2016). Molecules, 21(10), 1334. [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2015). Journal of Medicinal Chemistry, 58(15), 6045-6058. [Link]

-

Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2021). Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2195-2207. [Link]

-

Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. (2017). Molecules, 22(7), 1103. [Link]

-

Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. (2019). European Journal of Pharmaceutical Sciences, 127, 212-223. [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). Molecules, 28(13), 5086. [Link]

-

Clauson-Kaas Pyrrole Synthesis. (2016). Chem-Station. [Link]

-

Reaction of 1-substituted pyrroles with N-fluorodibenzenesulfonimide: Effect of halogen on electrophilic substitution by addition-elimination. (1994). The Journal of Organic Chemistry, 59(4), 874-878. [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]

-

Structures of pyrrole-based anti-inflammatory compounds (V–VIII). (n.d.). ResearchGate. [Link]

-

Microwave-assisted organic synthesis of pyrroles (Review). (2022). Pharmacia, 69(2), 437-451. [Link]

-

Pyrroles and Indoles derivatives as NSAIDs 37,38 their mechanism of... (n.d.). ResearchGate. [Link]

-

Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. (2021). Molecules, 26(11), 3326. [Link]

-

Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022). Mini-Reviews in Medicinal Chemistry, 22(13), 1736-1757. [Link]

-

Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journal of Organic Chemistry, 19, 903-927. [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journal of Organic Chemistry, 19, 903-927. [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journal of Organic Chemistry, 19, 903–927. [Link]

-

Pyrrole-The Mannich Reaction Overview. (n.d.). ChemTube3D. [Link]

-

N‐ and C‐Vinylation of Pyrroles with Disubstituted Activated Acetylenes. (2003). Russian Journal of Organic Chemistry, 39(1), 114-120. [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Polymerization of N-Vinylpyrroles: Recent Achievements. (2012). Polymer Science, Series B, 54(5-6), 241-260. [Link]

-

Formation of N-Alkylpyrroles via Intermolecular Redox Amination. (2010). Journal of the American Chemical Society, 132(4), 1215-1217. [Link]

-

Heterocyclic compounds part _IV (Pyrrole). (n.d.). SlideShare. [Link]

-

Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. (1977). Canadian Journal of Chemistry, 55(22), 4112-4115. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). Current Organic Synthesis, 15(7), 934-957. [Link]

-

The reaction mechanism of vinylation reaction. (n.d.). ResearchGate. [Link]

-

Formation of N-Alkylpyrroles via Intermolecular Redox Amination. (2010). Journal of the American Chemical Society, 132(4), 1215-1217. [Link]

-

Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. (2016). International Journal of Chemical and Pharmaceutical Sciences, 7(2), 26-30. [Link]

-

Halogenation and sulfonation of pyrrole. (n.d.). Química Orgánica. [Link]

-

Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Chemistry Academy. [Link]

-

Mannich reaction of pyrrole. (n.d.). Química Orgánica. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 15. Pyrrole synthesis [organic-chemistry.org]

- 16. books.rsc.org [books.rsc.org]

- 17. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Halogenation and sulfonation of pyrrole [quimicaorganica.org]

- 24. chemtube3d.com [chemtube3d.com]

- 25. academicjournals.org [academicjournals.org]

- 26. Mannich reaction of pyrrole [quimicaorganica.org]

- 27. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 28. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives [mdpi.com]

- 32. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of N-Arylpyrrole Synthesis

Abstract

The N-arylpyrrole scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional materials.[1] Its synthesis has been a subject of intense investigation for over a century, evolving from classical condensation reactions under harsh conditions to sophisticated, mild, and highly versatile catalytic cross-coupling methodologies. This guide provides a comprehensive overview of this evolution, detailing the discovery and mechanistic underpinnings of key synthetic transformations. We will explore the foundational Paal-Knorr and Clauson-Kaas syntheses, the advent of copper-catalyzed Ullmann condensations, and the paradigm-shifting development of the Buchwald-Hartwig amination. By examining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers engaged in the synthesis and application of these vital heterocyclic compounds.

Introduction: The Enduring Significance of the N-Arylpyrrole Moiety

First identified as a component of coal tar in 1834, the pyrrole ring is a five-membered aromatic heterocycle whose derivatives are ubiquitous in nature and synthetic science.[2] The N-arylpyrrole subclass, where a nitrogen atom is directly bonded to an aromatic ring, possesses unique electronic and steric properties that make it a privileged scaffold. This structure is integral to natural products like the lamellarin marine alkaloids and forms the core of numerous pharmaceuticals exhibiting antibacterial, anti-inflammatory, and anticancer activities.[1][3][4] The journey to efficiently and selectively synthesize these molecules is a story of ingenuity, tracing the development of organic chemistry from its classical roots to the modern era of catalytic precision.

The Classical Foundation: Synthesis by Condensation

The earliest reliable methods for constructing the pyrrole ring relied on the condensation of carbonyl compounds with amines. These foundational reactions, while still relevant, often required high temperatures and strongly acidic conditions, limiting their functional group tolerance.

The Paal-Knorr Synthesis (1884)

The first truly general and widely adopted method for pyrrole synthesis was independently reported by German chemists Carl Paal and Ludwig Knorr in 1884.[2][5][6] The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline, typically under neutral or weakly acidic conditions to furnish the N-substituted pyrrole.[5][7]

Mechanistic Insight: Though used for over a century, the reaction's mechanism was not fully elucidated until the 1990s.[2][6] The process begins with the nucleophilic attack of the arylamine on one of the protonated carbonyl groups to form a hemiaminal intermediate. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes a double dehydration, driven by acidic conditions and heat, to yield the final aromatic N-arylpyrrole.[6] The ring-formation step is generally considered the rate-determining step.[7]

Caption: Mechanism of the Paal-Knorr N-Arylpyrrole Synthesis.

The Clauson-Kaas Synthesis (1952)

A significant advancement came in 1952 from N. Clauson-Kaas, who developed a method using 2,5-dimethoxytetrahydrofuran as a stable and easily handled surrogate for the often-unstable succinaldehyde (a 1,4-dicarbonyl).[8][9] The reaction involves heating the furan derivative with a primary arylamine in the presence of an acid catalyst.[10]

Mechanistic Insight: Under acidic conditions, the 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to generate the reactive 1,4-dicarbonyl species in situ. This species is then intercepted by the arylamine, proceeding through a mechanism analogous to the Paal-Knorr synthesis to form the N-arylpyrrole.[11] The elegance of this method lies in its use of a stable precursor, which broadened the reaction's scope. Modern variations have focused on greener chemistry, employing catalysts like iron(III) chloride, magnesium iodide, or even just water under microwave irradiation to promote the transformation.[8][11][12]

Caption: Mechanism of the Clauson-Kaas N-Arylpyrrole Synthesis.

The Modern Era: Synthesis by Catalytic Cross-Coupling

While condensation reactions are powerful, their reliance on specific carbonyl precursors limited the structural diversity of accessible N-arylpyrroles. The development of transition metal-catalyzed cross-coupling reactions in the 20th century revolutionized C-N bond formation, allowing for the direct coupling of a pyrrole (or its precursor) with an aryl halide.

The Ullmann Condensation (1901)

The first foray into C-N cross-coupling was the Ullmann condensation, reported by Fritz Ullmann in the early 1900s.[13][14] This reaction traditionally involves the coupling of an aryl halide with an amine-containing compound in the presence of stoichiometric amounts of copper metal or copper salts at very high temperatures (>200 °C).[13][15]

Causality and Evolution: The harsh conditions were necessary to overcome the high activation energy of the reaction. The copper catalyst is believed to form a copper(I) amide complex, which then undergoes oxidative addition with the aryl halide.[15] The major limitations were the need for high temperatures and aryl halides activated by electron-withdrawing groups. The field saw significant progress with the introduction of soluble copper catalysts and, crucially, the use of chelating ligands (e.g., L-proline, diamines).[15][16] These ligands stabilize the copper intermediates, facilitating the catalytic cycle under much milder conditions and dramatically expanding the substrate scope.

The Buchwald-Hartwig Amination (1994)

A true paradigm shift occurred in the mid-1990s with the nearly simultaneous reports from the laboratories of Stephen Buchwald and John Hartwig on palladium-catalyzed C-N bond formation.[17][18] The Buchwald-Hartwig amination is a highly versatile cross-coupling reaction between an aryl halide or triflate and an amine (including pyrrole) in the presence of a palladium catalyst, a phosphine ligand, and a base.[17][19]